molecular formula C10H14BrNO3 B8743736 5-Bromo-2-methoxy-3-(3-methoxypropoxy)pyridine CAS No. 865156-71-4

5-Bromo-2-methoxy-3-(3-methoxypropoxy)pyridine

Cat. No. B8743736
M. Wt: 276.13 g/mol
InChI Key: LEDCNNBKVQRVBL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-Bromo-2-methoxy-3-(3-methoxypropoxy)pyridine is a useful research compound. Its molecular formula is C10H14BrNO3 and its molecular weight is 276.13 g/mol. The purity is usually 95%.
BenchChem offers high-quality 5-Bromo-2-methoxy-3-(3-methoxypropoxy)pyridine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5-Bromo-2-methoxy-3-(3-methoxypropoxy)pyridine including the price, delivery time, and more detailed information at info@benchchem.com.

properties

CAS RN

865156-71-4

Product Name

5-Bromo-2-methoxy-3-(3-methoxypropoxy)pyridine

Molecular Formula

C10H14BrNO3

Molecular Weight

276.13 g/mol

IUPAC Name

5-bromo-2-methoxy-3-(3-methoxypropoxy)pyridine

InChI

InChI=1S/C10H14BrNO3/c1-13-4-3-5-15-9-6-8(11)7-12-10(9)14-2/h6-7H,3-5H2,1-2H3

InChI Key

LEDCNNBKVQRVBL-UHFFFAOYSA-N

Canonical SMILES

COCCCOC1=C(N=CC(=C1)Br)OC

Origin of Product

United States

Synthesis routes and methods I

Procedure details

A mixture of 21 mmol 5-bromo-3-(3-methoxy-propoxy)-1H-pyridin-2-one, 14 mmol silver carbonate and 25 mmol iodomethane in 35 ml of benzene are stirred at 40-50° C. for 24 hours with exclusion of light. The mixture is cooled in an ice bath and the silver salts are removed by filtration. The filtrate is washed with 2% aqueous sodium hydrogencarbonate solution and with water (2×). The organic layer is dried over sodium sulphate, filtered and concentrated. The title compound is obtained from the residue by means of flash chromatography (SiO2 60F) and identified based on its Rf value.
Name
5-bromo-3-(3-methoxy-propoxy)-1H-pyridin-2-one
Quantity
21 mmol
Type
reactant
Reaction Step One
Quantity
25 mmol
Type
reactant
Reaction Step One
Quantity
35 mL
Type
solvent
Reaction Step One
Quantity
14 mmol
Type
catalyst
Reaction Step One

Synthesis routes and methods II

Procedure details

A mixture of 113.26 mmol of 5-bromo-3-(3-methoxypropoxy)-1H-pyridin-2-one, 79.28 mmol of silver carbonate and 158.56 mmol of iodomethane in 230 ml of benzene is stirred at 45° C. with exclusion of light for 24 hours. The reaction mixture is cooled to room temperature, and the silver salts are filtered off. The filtrate is washed with 2% sodium bicarbonate solution and water (2×). The organic phase is dried over sodium sulphate and evaporated. The crude title compound is obtained as a beige oil from the residue and is employed without further purification in the next stage. Rf=0.45 (EtOAc-heptane 1:2); Rt=4.34 (Gradient I).
Name
5-bromo-3-(3-methoxypropoxy)-1H-pyridin-2-one
Quantity
113.26 mmol
Type
reactant
Reaction Step One
Quantity
158.56 mmol
Type
reactant
Reaction Step One
Quantity
230 mL
Type
solvent
Reaction Step One
Quantity
79.28 mmol
Type
catalyst
Reaction Step One

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